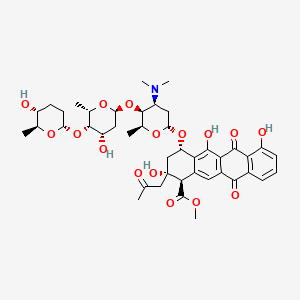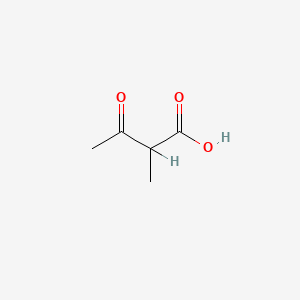
2-Methylacetoacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-methylacetoacetic acid, such as methylacetoin and 2-methyl-2,3-butanediol, has been achieved through both chemical and biotechnological approaches. Jiang et al. (2013) introduced a biodegradation-inspired method using engineered Escherichia coli for the biological synthesis of methylacetoin, which is closely related to the production of 2-methylacetoacetic acid derivatives (Jiang et al., 2013). Additionally, the gas-phase synthesis of methyl-2,2-dicyanoacetate anions through electrospray ionization sources shows the diversity in synthetic methodologies for related compounds (Anstöter & Verlet, 2020).
Molecular Structure Analysis
The molecular structure of 2-methylacetoacetic acid and related compounds can be explored through various spectroscopic techniques. The study by Anstöter and Verlet (2020) on the gas-phase synthesis of methyl-2,2-dicyanoacetate anion using photoelectron imaging highlights the importance of structural characterization in understanding the properties of these molecules.
Chemical Reactions and Properties
Chemical reactions involving 2-methylacetoacetic acid derivatives are diverse. For instance, the conversion of methylacetoin to 2-methyl-2,3-butanediol involves the reduction process exploiting substrate promiscuity of acetoin reductase, illustrating the chemical reactivity and potential transformations of these compounds (Jiang et al., 2013).
Physical Properties Analysis
The physical properties of 2-methylacetoacetic acid and its derivatives, such as boiling points, solubility, and stability, are crucial for their application in various industrial processes. For example, the development of greener synthesis and purification methods for methyl oximino acetoacetate, as discussed by Lebl et al. (2019), emphasizes the role of physical properties in the design of efficient and sustainable chemical processes (Lebl et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, chemical stability, and functional group transformations, is essential for the application of 2-methylacetoacetic acid in synthesis. The work by Jiang et al. (2013) on the bioproduction of methylacetoin showcases the exploration of chemical properties to develop new biosynthetic pathways for molecules without natural biosynthetic routes (Jiang et al., 2013).
Applications De Recherche Scientifique
Herbicide Research
2-Methylacetoacetic acid has been studied in the context of plant-growth substances and herbicides. Research from the Imperial College of Science and Technology, dating back to 1945, compared the performance of plant-growth substances, including 4-chloro-2-methyl-phenoxyacetic acid, under field conditions with other herbicides. This work was instrumental in understanding chemical methods for weed eradication (Blackman, 1945).
Biochemistry and Metabolism
2-Methylacetoacetic acid plays a role in metabolic processes, specifically in isoleucine metabolism. Research has identified its involvement in disorders such as 2-methyl-3-hydroxybutyric aciduria, where it is excreted excessively along with other metabolites. This condition is linked to mitochondrial short chain-specific 3-ketoacyl-CoA thiolase activity, highlighting the compound's role in metabolic pathways (Middleton, 1987).
Medical Research
In medical research, 2-methylacetoacetic acid has been studied for its potential involvement in mitochondrial disorders. For instance, mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency, a disorder affecting isoleucine and ketone body metabolism, is characterized by the urinary excretion of this compound along with others. This deficiency can lead to ketoacidosis and other serious health issues, indicating the compound's significance in medical diagnostics (Søvik, 1992).
Oxidative Stress Research
2-Methylacetoacetic acid has also been implicated in oxidative stress in the brain. A study demonstrated that it induced lipid peroxidation and sulfhydryl oxidation in rat cerebral cortex, suggesting a role in protein oxidative damage. This finding is crucial for understanding the pathomechanisms in diseases where 2-methylacetoacetic acid accumulation occurs, such as in mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency (Leipnitz et al., 2010).
Enzymatic Studies
Enzymatic studies involving 2-methylacetoacetyl-CoA have been conducted to understand its interactions and the consequences of its deficiency. The preparation, purification, and characterization of 2-methylacetoacetyl coenzyme A, along with its role in enzymatic assays, have provided insights into metabolic disorders and enzyme deficiencies (Middleton & Bartlett, 1983).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Methylacetoacetic acid is a metabolite that has an increased excretion in patients with acetoacetyl-CoA thiolase deficiency . Thiolases are ubiquitous and important enzymes, which can occur in the cytosol, the mitochondria, or the peroxisomes . These enzymes are the primary targets of 2-Methylacetoacetic acid.
Mode of Action
Thiolases are CoA-dependent enzymes which catalyze the formation of a carbon-carbon bond in a Claisen condensation step and its reverse reaction via a thiolytic degradation mechanism . 2-Methylacetoacetic acid interacts with these enzymes, affecting their normal functioning.
Biochemical Pathways
Mitochondrial acetoacetyl-CoA thiolase (T2) is important in the pathways for the synthesis and degradation of ketone bodies as well as for the degradation of 2-methylacetoacetyl-CoA . The interaction of 2-Methylacetoacetic acid with these enzymes affects these biochemical pathways.
Pharmacokinetics
It is known that this compound is found in urine , suggesting that it is excreted through the renal system.
Result of Action
The interaction of 2-Methylacetoacetic acid with thiolases affects the catabolism of isoleucine and ketone bodies . This can lead to intermittent ketoacidotic episodes . Moreover, 2-Methylacetoacetic acid is found to be associated with beta-ketothiolase deficiency, which is an inborn error of metabolism . This disorder impairs the body’s ability to process a protein building block (amino acid) called isoleucine and to process ketones, which are molecules produced during the breakdown of fats .
Propriétés
IUPAC Name |
2-methyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJINGJZAOJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946615 | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2382-59-4 | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylacetoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



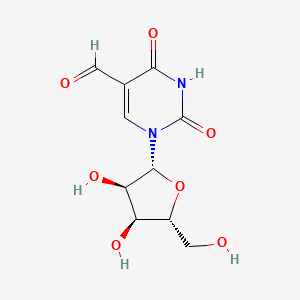


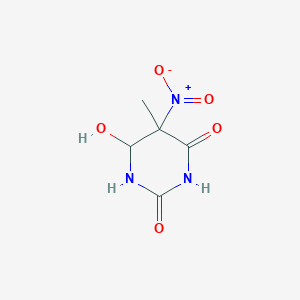

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)


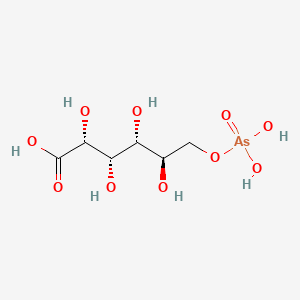
![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
